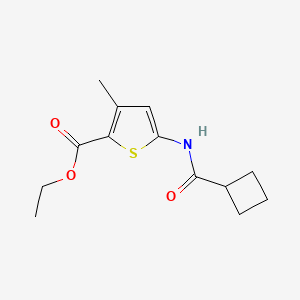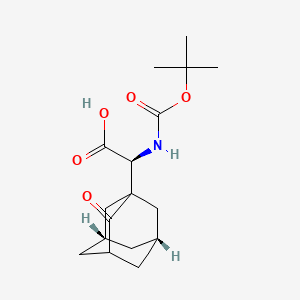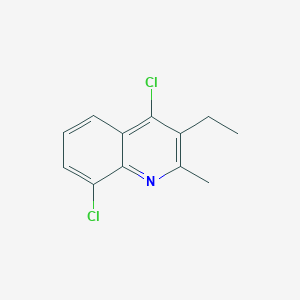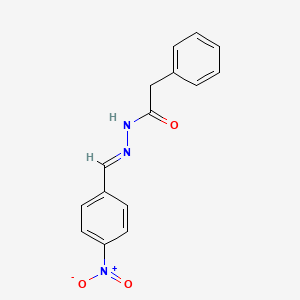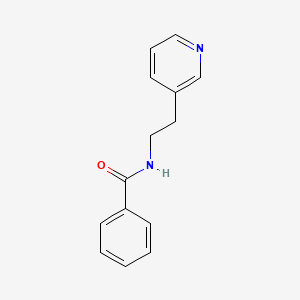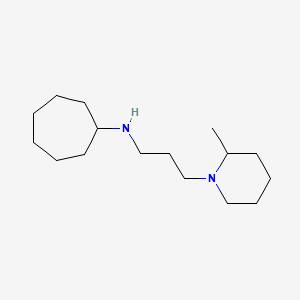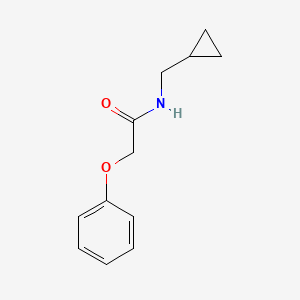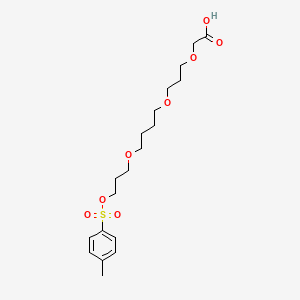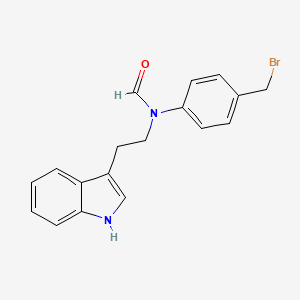
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide is a complex organic compound that features both a bromomethyl group and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide typically involves the reaction of 4-(bromomethyl)benzoic acid with 2-(indol-3-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the indole moiety.
Coupling Reactions: The indole group can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions may modify the indole moiety.
科学的研究の応用
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its unique chemical properties may be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
作用機序
The mechanism of action of (4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indole moiety may interact with various receptors or enzymes, influencing signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
(4-(Chloromethyl)phenyl)-N-(2-indol-3-ylethyl)formamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(4-(Methyl)phenyl)-N-(2-indol-3-ylethyl)formamide: Lacks the halogen atom, which may affect its reactivity and interactions.
(4-(Bromomethyl)phenyl)-N-(2-pyridyl)formamide: Contains a pyridine ring instead of an indole moiety.
Uniqueness
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide is unique due to the presence of both a bromomethyl group and an indole moiety. This combination of functional groups provides distinct chemical properties and potential for diverse applications in various fields.
特性
分子式 |
C18H17BrN2O |
|---|---|
分子量 |
357.2 g/mol |
IUPAC名 |
N-[4-(bromomethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C18H17BrN2O/c19-11-14-5-7-16(8-6-14)21(13-22)10-9-15-12-20-18-4-2-1-3-17(15)18/h1-8,12-13,20H,9-11H2 |
InChIキー |
HLPYSWPEFOHTGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(C=O)C3=CC=C(C=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
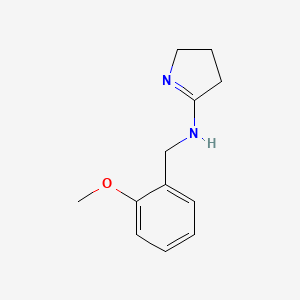
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)


![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
